N'-[2-(4-methylphenoxy)acetyl]propanehydrazide
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Overview
Description
N’-[2-(4-methylphenoxy)acetyl]propanehydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methylphenoxy)acetyl]propanehydrazide typically involves the reaction of 4-methylphenoxyacetic acid with hydrazine derivatives. The process generally includes the following steps:
Esterification: 4-methylphenoxyacetic acid is first converted to its ester form using an alcohol and an acid catalyst.
Hydrazinolysis: The ester is then reacted with hydrazine or a hydrazine derivative under controlled conditions to form the hydrazide.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-methylphenoxy)acetyl]propanehydrazide may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays due to its hydrazide group, which can interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-(4-methylphenoxy)acetyl]propanehydrazide exerts its effects is primarily through its hydrazide group. This functional group can form covalent bonds with various biological targets, leading to alterations in their activity. The molecular targets and pathways involved are still under investigation, but initial studies suggest interactions with enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-biphenylyloxy)acetyl]-2-(4-methylphenoxy)propanohydrazide
- 2-methyl-N’-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide
Uniqueness
N’-[2-(4-methylphenoxy)acetyl]propanehydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(15)13-14-12(16)8-17-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKWNWVJSZRMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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